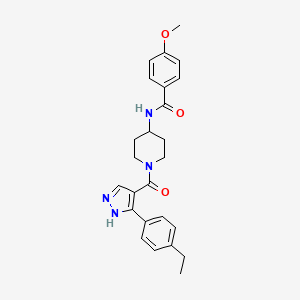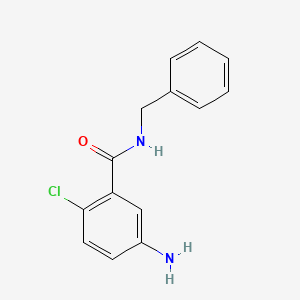
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the pyrimidine class of compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, this compound has been found to possess antibacterial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple procedures. In addition, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride. One area of research is the development of more stable analogs of this compound that can be used in experiments. Another area of research is the study of the potential use of this compound in the treatment of autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with piperidine-3-carboxaldehyde in the presence of sodium methoxide. The resulting compound is then treated with hydrochloric acid to obtain this compound in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antiviral activities. In addition, this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(methoxymethyl)-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFORHJKCPOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)



![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)